

# Determining the Potency of Infigratinib: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Infigratinib (BGJ398) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements leading to fusion proteins, is a key driver in various malignancies.[3] Infigratinib has shown significant clinical activity in patients with FGFR2 fusion-positive cholangiocarcinoma and FGFR3-altered urothelial carcinoma.[4][5]

This application note provides detailed protocols for cell-based assays to determine the potency of infigratinib in cancer cell lines harboring FGFR alterations. The described methods include a cell viability assay to measure the anti-proliferative effects of infigratinib and a western blot analysis to assess the inhibition of downstream FGFR signaling pathways.

## **Mechanism of Action and Signaling Pathway**

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity.[2] This blockade prevents the phosphorylation of downstream signaling molecules, leading to the suppression of key cellular processes involved in tumor growth and survival, including proliferation, differentiation, migration, and angiogenesis. The



primary signaling cascades downstream of FGFR activation include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.





Click to download full resolution via product page

Figure 1: Infigratinib Inhibition of the FGFR Signaling Pathway.

## **Data Presentation: Infigratinib Potency (IC50)**

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of infigratinib against FGFR kinases and in various cancer cell lines.

Table 1: Infigratinib IC50 Values against FGFR Kinases

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 0.9 - 1.1 |
| FGFR2         | 1.0 - 1.4 |
| FGFR3         | 1.0 - 2.0 |
| FGFR4         | 60 - 61   |

Data compiled from multiple sources.[1][2][3][6]

Table 2: Infigratinib Anti-proliferative IC50 Values in Cancer Cell Lines



| Cell Line       | Cancer Type        | FGFR Alteration         | IC50 (nM)                      |
|-----------------|--------------------|-------------------------|--------------------------------|
| RT112           | Bladder Cancer     | FGFR3 Amplification     | 5                              |
| RT4             | Bladder Cancer     | FGFR3<br>Overexpression | 30                             |
| SW780           | Bladder Cancer     | FGFR3 Overexpression    | 32                             |
| JMSU1           | Bladder Cancer     | FGFR3<br>Overexpression | 15                             |
| AN3CA           | Endometrial Cancer | FGFR2 Mutation          | Potent Inhibition (IC50 < 500) |
| MFE-280         | Endometrial Cancer | FGFR2 Mutation          | Potent Inhibition (IC50 < 500) |
| Kato III        | Gastric Cancer     | FGFR2 Amplification     | Sensitive (IC50 not specified) |
| SNU-16          | Gastric Cancer     | FGFR2 Amplification     | Sensitive (IC50 not specified) |
| Ba/F3-TEL-FGFR1 | Pro-B Cell         | FGFR1 Fusion            | 2.9 (μΜ)                       |
| Ba/F3-TEL-FGFR2 | Pro-B Cell         | FGFR2 Fusion            | 2.0 (μM)                       |
| Ba/F3-TEL-FGFR3 | Pro-B Cell         | FGFR3 Fusion            | 2.0 (μM)                       |

Data compiled from multiple sources.[6][7]

## **Experimental Protocols**

The following are detailed protocols for determining the potency of infigratinib in appropriate cancer cell lines.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.





Click to download full resolution via product page

**Figure 2:** Workflow for the MTT Cell Viability Assay.



### Materials:

- Cancer cell line with known FGFR alteration (e.g., RT112 for bladder cancer, SNU-16 for gastric cancer)
- · Complete cell culture medium
- 96-well flat-bottom plates
- Infigratinib (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or a suitable solubilization buffer
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

#### Protocol:

- · Cell Seeding:
  - · Harvest and count cells.
  - $\circ$  Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
  - Include wells with medium only for blank measurements.
  - Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Infigratinib Treatment:
  - $\circ$  Prepare serial dilutions of infigratinib in complete medium. A suggested starting range is 0.1 nM to 10  $\mu$ M.



- $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the infigratinib dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest infigratinib dose.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
  - After 72 hours, add 10 μL of MTT solution to each well.
  - Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization and Absorbance Reading:
  - Carefully remove the medium containing MTT.
  - Add 100 μL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
  - Mix thoroughly by gentle pipetting or shaking.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from all other readings.
  - Normalize the data to the vehicle control (set as 100% viability).
  - Plot the percentage of cell viability against the log concentration of infigratinib.
  - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

### Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the inhibition of key downstream signaling proteins of the FGFR pathway, such as phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK).





Click to download full resolution via product page

Figure 3: Workflow for Western Blot Analysis.



### Materials:

- Cancer cell line with known FGFR alteration
- Complete cell culture medium
- Infigratinib (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., rabbit anti-p-FRS2, rabbit anti-p-ERK, mouse anti-total FRS2, mouse anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
- TBST (Tris-buffered saline with 0.1% Tween-20)
- · Chemiluminescent substrate
- Imaging system

#### Protocol:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - $\circ$  Treat cells with various concentrations of infigratinib (e.g., 10 nM, 100 nM, 1  $\mu$ M) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).



- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - o Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000)
     overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
  - Add the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Analyze the band intensities to determine the effect of infigratinib on the phosphorylation
     of FRS2 and ERK relative to their total protein levels and the loading control.



### Conclusion

The cell-based assays described in this application note provide robust and reproducible methods for determining the potency of infigratinib. The cell viability assay is a fundamental tool for assessing the anti-proliferative effects of the compound, while the western blot analysis offers mechanistic insight into its ability to inhibit the FGFR signaling pathway. These protocols can be adapted for various cancer cell lines with known FGFR alterations, making them valuable tools for both basic research and drug development applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Determining the Potency of Infigratinib: A Cell-Based Assay Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#cell-based-assay-to-determine-infigratinib-potency]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com